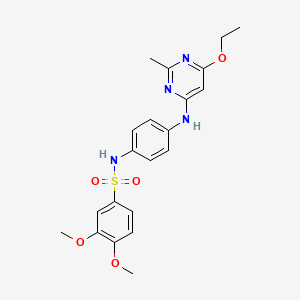

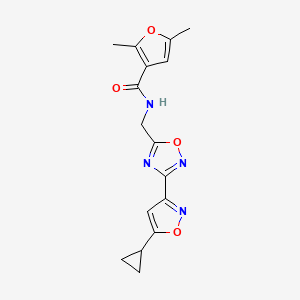

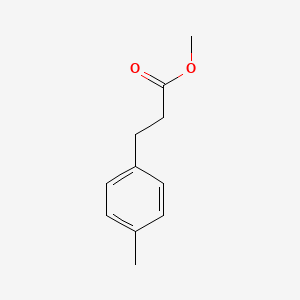

![molecular formula C16H15N3OS B2404081 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophène-2-yl)méthanone CAS No. 2034513-76-1](/img/structure/B2404081.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophène-2-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a thiophene group

Applications De Recherche Scientifique

- Les dérivés de l'imidazole, y compris ceux contenant la partie benzimidazole, ont montré un potentiel antitumoral prometteur. Des chercheurs ont synthétisé et évalué des composés avec cette structure de base contre diverses lignées de cellules cancéreuses, telles que MCF-7, CaCo-2, HepG2, SK-OV-3, NCI-H460 et BEL-7404 .

- Les molécules à base d'imidazole présentent des activités antibactériennes et antituberculeuses. Elles peuvent cibler les enzymes bactériennes et perturber les processus cellulaires essentiels .

- Certains composés contenant de l'imidazole possèdent des propriétés anti-inflammatoires. Ils modulent les réponses immunitaires et peuvent trouver des applications dans le traitement des maladies inflammatoires .

- Les dérivés de l'imidazole ont été étudiés pour leurs effets antiviraux. Ces composés peuvent inhiber la réplication virale ou l'entrée dans les cellules hôtes .

- Les médicaments à base d'imidazole, y compris l'oméprazole et le pantoprazole, sont largement utilisés comme agents anti-ulcéreux. Ils réduisent la sécrétion d'acide gastrique et favorisent la cicatrisation des ulcères .

- Les dérivés de l'imidazole ont démontré une activité contre les parasites protozoaires. Par exemple, le mégazol, un composé à base d'imidazole, présente des effets trypanocides .

Activité Antitumorale

Propriétés Antibactériennes et Antituberculeuses

Effets Anti-inflammatoires

Activité Antivirale

Agents Anti-ulcéreux

Propriétés Trypanocides et Antiprotozoaires

En résumé, le composé (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophène-2-yl)méthanone est prometteur dans divers domaines, de la recherche sur le cancer à la gestion des maladies infectieuses. Sa structure chimique unique en fait un candidat intéressant pour des recherches et un développement pharmaceutique plus poussés . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Compounds containing thebenzimidazole moiety have been known to exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The mode of action is likely dependent on the specific target and the biochemical pathways involved.

Biochemical Pathways

Benzimidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.

Pharmacokinetics

The benzimidazole moiety is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Given the broad range of biological activities exhibited by benzimidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Analyse Biochimique

Biochemical Properties

It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with.

Cellular Effects

Imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives have been shown to inhibit microtubule assembly formation in DU-145, a human prostate cancer cell line . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring and the thiophene group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of:

Propriétés

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOCDOJPVZBCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

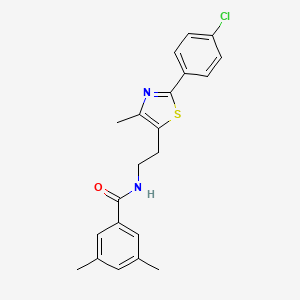

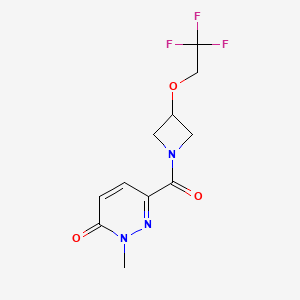

![3-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)

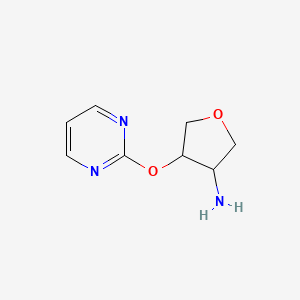

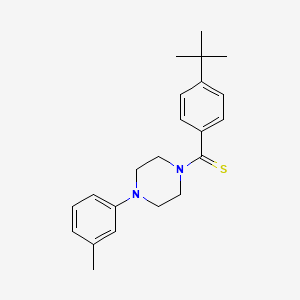

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

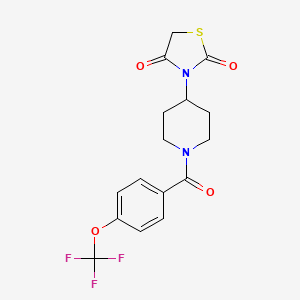

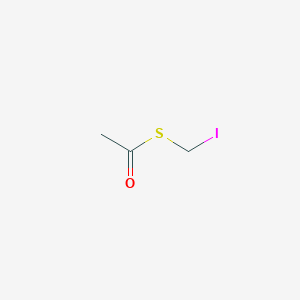

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)